molecular formula C23H36N4O B6901828 N-(1-cyclopentylpiperidin-4-yl)-4-(N-methylanilino)piperidine-1-carboxamide

N-(1-cyclopentylpiperidin-4-yl)-4-(N-methylanilino)piperidine-1-carboxamide

Cat. No.: B6901828
M. Wt: 384.6 g/mol
InChI Key: DRKVPFGVLIFESO-UHFFFAOYSA-N
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Description

N-(1-cyclopentylpiperidin-4-yl)-4-(N-methylanilino)piperidine-1-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(1-cyclopentylpiperidin-4-yl)-4-(N-methylanilino)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N4O/c1-25(20-7-3-2-4-8-20)21-13-17-27(18-14-21)23(28)24-19-11-15-26(16-12-19)22-9-5-6-10-22/h2-4,7-8,19,21-22H,5-6,9-18H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKVPFGVLIFESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C(=O)NC2CCN(CC2)C3CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopentylpiperidin-4-yl)-4-(N-methylanilino)piperidine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the cyclopentyl group and the N-methylanilino moiety. Common reagents used in these steps include cyclopentanone, aniline derivatives, and various piperidine precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopentylpiperidin-4-yl)-4-(N-methylanilino)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could result in a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying its effects on biological systems, including its potential as a pharmacological agent.

    Medicine: Investigating its therapeutic potential for treating various diseases.

    Industry: As an intermediate in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of N-(1-cyclopentylpiperidin-4-yl)-4-(N-methylanilino)piperidine-1-carboxamide would depend on its specific interactions with molecular targets. These could include binding to receptors, enzymes, or other proteins, leading to changes in cellular signaling pathways and physiological effects. Detailed studies would be required to elucidate these mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-cyclopentylpiperidin-4-yl)-4-(N-methylanilino)piperidine-1-carboxamide include other piperidine derivatives with different substituents. Examples might include:

  • N-(1-cyclohexylpiperidin-4-yl)-4-(N-methylanilino)piperidine-1-carboxamide
  • N-(1-cyclopropylpiperidin-4-yl)-4-(N-methylanilino)piperidine-1-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique pharmacological properties or reactivity compared to other similar compounds.

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